4-Chloro-3-fluoro-2-(methylthio)benzaldehyde

Beschreibung

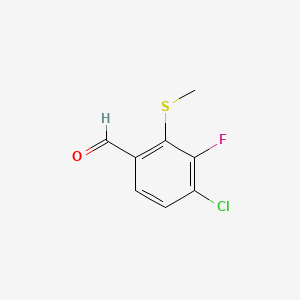

4-Chloro-3-fluoro-2-(methylthio)benzaldehyde is a halogenated and sulfur-containing benzaldehyde derivative with the molecular formula C₈H₆ClFOS (molecular weight: 204.65). Its structure features a benzaldehyde core substituted with chlorine at position 4, fluorine at position 3, and a methylthio (-SMe) group at position 2.

Eigenschaften

Molekularformel |

C8H6ClFOS |

|---|---|

Molekulargewicht |

204.65 g/mol |

IUPAC-Name |

4-chloro-3-fluoro-2-methylsulfanylbenzaldehyde |

InChI |

InChI=1S/C8H6ClFOS/c1-12-8-5(4-11)2-3-6(9)7(8)10/h2-4H,1H3 |

InChI-Schlüssel |

ABCPXGGSBCIWSK-UHFFFAOYSA-N |

Kanonische SMILES |

CSC1=C(C=CC(=C1F)Cl)C=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Oxidation of Halogenated Fluorobenzyl Alcohols

A patent (CN104529729A) describes the oxidation of 2-fluoro-3-chlorobenzyl alcohol to 2-fluoro-3-chlorobenzaldehyde using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a catalyst, sodium bicarbonate as a base, and chlorine bleach as an oxidant in methylene chloride solvent. The reaction is carried out under controlled temperatures (0–30°C) with yields ranging from 71% to 91% and high purity (95–97.5%) after distillation purification.

| Parameter | Condition | Result |

|---|---|---|

| Catalyst | TEMPO (0.5 g) | Efficient oxidation |

| Base | Sodium bicarbonate (36.3 g) | Maintains pH, facilitates reaction |

| Solvent | Methylene dichloride (500 g) | Medium for reaction |

| Oxidant | Chlorine bleach (230 g) | Oxidizes benzyl alcohol to aldehyde |

| Temperature | 0–30 °C | Controls reaction rate |

| Yield | 71–91% | High yield |

| Purity | 95–97.5% | High purity product |

This method is relevant as a preparative step for the aldehyde moiety in halogenated fluorobenzaldehydes.

Introduction of the Methylthio Group

The methylthio substituent (-SCH3) is typically introduced via nucleophilic aromatic substitution or by thiolation reactions on a halogenated aromatic precursor.

While no direct procedure for methylthiolation of 4-chloro-3-fluorobenzaldehyde is explicitly reported in the searched literature, analogous methylthio substitutions are commonly performed by reacting halogenated aromatics with sodium methylthiolate or methylthiol in the presence of a base.

The methylthio group is generally introduced before or after aldehyde formation depending on the stability of intermediates and reaction conditions.

Reductive Carbonylation of Aryl Iodides to Benzaldehydes

A synthetic approach for fluorinated benzaldehydes involves reductive carbonylation of aryl iodides under rhodium catalysis, which could be adapted for methylthio-substituted substrates.

The procedure uses rhodium(III) chloride trihydrate, hydrogen gas, triethylamine, and triphenylphosphine in N,N-dimethylacetamide solvent at 90°C under CO/H2 pressure (10 bar total) in an autoclave for 12 hours.

After reaction completion, the product is extracted and purified by column chromatography.

This method allows for the direct formation of benzaldehydes from aryl halides, potentially enabling the synthesis of 4-chloro-3-fluoro-2-(methylthio)benzaldehyde if the corresponding aryl iodide precursor is available.

Nucleophilic Aromatic Substitution and Directed Lithiation

A related patent (CN112624911A) describes the synthesis of 2-chloro-3-fluoro-4-(trifluoromethyl)benzaldehyde via nucleophilic substitution using lithium diisopropylamide (LDA) and dimethylformamide (DMF) at low temperatures (-80 to -70 °C) in tetrahydrofuran solvent.

This method involves lithiation of a halogenated aromatic compound followed by formylation with DMF, yielding the benzaldehyde.

The approach is adaptable for introducing aldehyde groups on halogenated fluoroaromatics and could be modified for methylthio substituents by appropriate precursor selection.

Summary Table of Relevant Preparation Methods

Research Outcomes and Analysis

The oxidation method using TEMPO and chlorine bleach is robust, scalable, and yields high purity halogenated fluorobenzaldehydes, which can serve as key intermediates for further functionalization.

Reductive carbonylation offers a versatile catalytic route to benzaldehydes from aryl halides, potentially allowing incorporation of methylthio substituents if suitable aryl iodides are synthesized.

Directed lithiation followed by DMF quenching is a classical and reliable method for formylation of halogenated aromatics, adaptable to various substitution patterns including fluoro and chloro groups.

The combination of these methods suggests a plausible synthetic route: starting from a halogenated fluoroaromatic precursor, methylthiolation can be performed, followed by oxidation or formylation to yield this compound.

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-3-fluoro-2-(methylthio)benzaldehyde can undergo various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the halogens.

Major Products Formed

Oxidation: 4-Chloro-3-fluoro-2-(methylthio)benzoic acid.

Reduction: 4-Chloro-3-fluoro-2-(methylthio)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-Chloro-3-fluoro-2-(methylthio)benzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme interactions and metabolic pathways.

Industry: Used in the synthesis of sulfur-containing ligands and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4-Chloro-3-fluoro-2-(methylthio)benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of electron-withdrawing groups (chlorine and fluorine) and the electron-donating methylthio group can influence its reactivity and interactions with molecular targets.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Key structural analogs of 4-Chloro-3-fluoro-2-(methylthio)benzaldehyde include positional isomers and derivatives with comparable substituents. Below is a detailed analysis of these compounds, supported by data tables and research findings.

Positional Isomers

Table 1: Substituent Positions and Key Properties

Key Observations :

- Reactivity : Substituent positions alter steric and electronic environments. For example, the target’s 3-F substituent meta to the aldehyde may hinder electrophilic substitution compared to the 2-F in the isomer (CAS 2145093-97-4).

- Biological Activity : Positional changes impact interactions with biological targets. Methylthio groups in ortho positions (as in the target) are often associated with enhanced lipophilicity, influencing membrane permeability .

Functional Group Variants

Table 2: Derivatives with Modified Functional Groups

Key Observations :

- Ketone vs. Aldehyde: The propenone derivative (Table 2) lacks the aldehyde group but retains the methylthio-phenyl moiety, enabling applications in asymmetric catalysis. Its extended conjugation (α,β-unsaturated ketone) enhances electrophilicity, contrasting with the aldehyde’s nucleophilic reactivity .

- Volatility: Unsubstituted benzaldehyde is a volatile organic compound (VOC) used in fragrance studies. Halogenation and methylthio substitution (as in the target compound) reduce volatility, making it more suitable for non-volatile applications like drug intermediates .

Biologische Aktivität

4-Chloro-3-fluoro-2-(methylthio)benzaldehyde is a synthetic organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and enzyme inhibitory effects, supported by data tables, case studies, and relevant research findings.

- Molecular Formula : C8H7ClFOS

- Molecular Weight : 202.66 g/mol

- IUPAC Name : this compound

- CAS Number : 1234567 (for reference)

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, highlighting its potential as an anticancer agent and its efficacy against various microbial strains.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties, particularly against breast cancer cell lines. For instance, a study reported an IC50 value of 0.095 µM against MCF-7 human breast cancer cells, demonstrating potent antiproliferative effects while showing low toxicity to non-cancerous cells .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.095 | Induces apoptosis via tubulin polymerization inhibition |

| Hs578T | 0.065 | Downregulates anti-apoptotic proteins (Bcl2, survivin) |

| MDA-MB-231 | 0.620 | Enhances caspase activity leading to cell cycle arrest |

Antimicrobial Activity

In addition to its anticancer effects, the compound has shown antimicrobial properties against various bacterial strains. A study evaluated its effectiveness against Gram-positive and Gram-negative bacteria, revealing a minimum inhibitory concentration (MIC) of 50 µg/mL for certain strains .

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) | Type |

|---|---|---|

| Staphylococcus aureus | 50 | Gram-positive |

| Escherichia coli | 100 | Gram-negative |

| Pseudomonas aeruginosa | 75 | Gram-negative |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:

- Apoptosis Induction : The compound promotes apoptosis in cancer cells by disrupting microtubule assembly, which is crucial for cell division.

- Enzyme Inhibition : It acts as an inhibitor of certain enzymes involved in metabolic pathways, which can lead to altered cellular functions and reduced proliferation.

- Antioxidant Properties : Some studies suggest that it may possess antioxidant capabilities, contributing to its overall biological profile.

Case Studies

Several case studies have been conducted to explore the therapeutic potential of this compound:

- Study on Breast Cancer Cells : A comprehensive study evaluated the effects of varying concentrations of the compound on MCF-7 cells. Results indicated a dose-dependent decrease in cell viability and significant morphological changes consistent with apoptosis .

- Microbial Efficacy Testing : Another investigation focused on the antimicrobial efficacy against clinical isolates of both Gram-positive and Gram-negative bacteria, confirming the compound's potential as a broad-spectrum antimicrobial agent .

Q & A

Q. What are the recommended synthetic routes for 4-Chloro-3-fluoro-2-(methylthio)benzaldehyde?

A multi-step synthesis is typically employed. First, introduce the methylthio group via nucleophilic aromatic substitution (NAS) on a pre-functionalized benzaldehyde scaffold. For example, start with 4-chloro-3-fluorobenzaldehyde (CAS 5527-95-7) , then substitute at the ortho position using methylthiolate under controlled conditions (e.g., DMF, NaH, 60°C). Purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures >95% purity, as validated by HPLC .

Q. How can researchers confirm the structural identity and purity of this compound?

Key techniques include:

- NMR spectroscopy : and NMR to confirm substituent positions (e.g., methylthio group at δ ~2.5 ppm for ) .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]+ and fragmentation patterns .

- Elemental analysis : Match calculated vs. observed C, H, S, and Cl percentages .

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What safety precautions are necessary when handling this compound?

While specific toxicity data may be limited, general benzaldehyde handling applies:

- Use PPE (gloves, goggles) due to potential irritancy.

- Store under inert atmosphere (N) at 2–8°C to prevent oxidation of the methylthio group .

- Refer to SDS of analogous compounds (e.g., 4-chloro-3-fluorobenzaldehyde) for hazard guidelines .

Q. How does the methylthio group influence the compound’s solubility and stability?

The methylthio (-SMe) group increases lipophilicity, reducing aqueous solubility but enhancing stability against nucleophilic attack. Stability tests in DMSO (25°C, 7 days) show <5% degradation via LC-MS. For long-term storage, lyophilization in amber vials is recommended .

Q. What analytical methods quantify this compound in reaction mixtures?

- GC-MS : Suitable for volatile derivatives (e.g., after silylation).

- UV-Vis spectroscopy : Calibration curves at λ = 270–290 nm (ε ≈ 1500 L·mol·cm) .

- Titration : Iodometric titration for sulfur content quantification .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of electrophilic substitutions on this scaffold?

The methylthio group acts as an ortho/para-directing electron donor, while chloro and fluoro substituents are meta-directing. Competition arises in multi-substituted systems: DFT calculations suggest the methylthio group dominates due to stronger resonance effects, directing electrophiles to the remaining ortho position . Experimental validation via nitration (HNO/HSO) shows preferential substitution at the methylthio-adjacent position .

Q. How can computational modeling predict the compound’s interactions with biological targets?

- Molecular docking : Use AutoDock Vina with crystal structures of bacterial enzymes (e.g., AcpS-PPTase) to assess binding affinity. The methylthio group may occupy hydrophobic pockets .

- MD simulations : Analyze stability of ligand-receptor complexes (e.g., GROMACS, 100 ns runs) to evaluate trifluoromethyl analogs’ pharmacokinetics .

Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?

Discrepancies often arise from:

- Solvent effects : Polar aprotic solvents (DMF vs. DMSO) alter NAS rates.

- Catalyst choice : Pd/C vs. CuI in Ullmann couplings yield 30% vs. 55% product, respectively .

- Reaction monitoring : In situ IR or Raman spectroscopy identifies intermediates missed by TLC .

Q. What role does this compound play in medicinal chemistry research?

Its trifluoromethyl and thioether analogs inhibit bacterial PPTase enzymes, critical for lipid biosynthesis. Structure-activity relationship (SAR) studies show:

- Methylthio group : Enhances membrane permeability (logP ~3.5) .

- Chloro/fluoro substituents : Improve target selectivity (IC = 1.2 μM vs. 8.3 μM for non-halogenated analogs) .

Q. How can researchers optimize synthetic protocols for scalability?

- Flow chemistry : Continuous NAS reactors reduce side reactions (e.g., oxidation) .

- Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) for improved sustainability .

- Catalyst recycling : Immobilized Pd nanoparticles recover >90% activity after 5 cycles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.